DDRI-18
Description
Significance of DNA Damage Response in Cellular Homeostasis and Disease Pathogenesis
The DNA Damage Response is a crucial signaling network that detects, signals, and repairs DNA lesions, thereby safeguarding genomic stability. mdpi.comnih.gov Each day, the DNA in a human cell can sustain tens of thousands of lesions from sources such as reactive oxygen species generated during metabolism, replication errors, and exposure to environmental agents like UV radiation and chemical mutagens. nih.govnih.gov The DDR is essential for correcting this damage and maintaining cellular homeostasis. nih.gov When DNA damage occurs, sensor proteins recognize the lesions and initiate signaling cascades that can lead to cell cycle arrest, allowing time for repair, or in cases of severe damage, trigger apoptosis (programmed cell death) to eliminate potentially harmful cells. researchgate.netfrontiersin.org
Defects in the DDR pathways are strongly associated with a range of human diseases. oaepublish.comresearchgate.net Impaired DDR can lead to an accumulation of mutations and genomic instability, which are hallmarks of cancer. mdpi.comnih.gov Many inherited cancer predisposition syndromes, for instance, are caused by mutations in genes that are key components of the DDR. oaepublish.com Beyond cancer, dysfunctional DDR has been implicated in neurodegenerative disorders and premature aging syndromes. nih.govresearchgate.net The critical role of the DDR in preventing disease underscores its importance as a potential target for therapeutic strategies. nih.govoaepublish.com
Evolution of DNA Damage Response Inhibition as a Therapeutic Strategy
The realization that many cancers exhibit inherent defects in certain DDR pathways has led to the development of therapeutic strategies aimed at exploiting these vulnerabilities. mdpi.comnih.gov This approach, often termed "synthetic lethality," seeks to inhibit a compensatory DDR pathway that the cancer cells have become reliant upon for survival. nih.gov
Several key DNA repair pathways have become targets for therapeutic intervention. These include pathways for repairing both single-strand breaks (SSBs) and the more cytotoxic double-strand breaks (DSBs). frontiersin.org The primary pathways for DSB repair are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). oaepublish.com Cancers with mutations in HR pathway genes, such as BRCA1 and BRCA2, are particularly sensitive to inhibitors of other repair pathways. mdpi.com The success of Poly (ADP-ribose) polymerase (PARP) inhibitors in treating such cancers has been a landmark achievement in this field. mdpi.comnih.gov Other targeted pathways include those involving key signaling kinases like ATM, ATR, and DNA-PK, which are master regulators of the DDR. frontiersin.orgmdpi.com
Small molecule inhibitors have become the primary tool for therapeutically modulating the DDR. utexas.edufrontiersin.org These compounds are designed to target the enzymatic activity of key proteins within the DDR pathways. nih.gov By inhibiting these proteins, small molecules can prevent the repair of DNA damage, leading to an accumulation of cytotoxic lesions, particularly in cancer cells that are already genetically unstable and have a high proliferation rate. frontiersin.orgnih.gov A significant advantage of this approach is the potential to sensitize cancer cells to traditional DNA-damaging agents like chemotherapy and radiotherapy, thereby enhancing their therapeutic efficacy. nih.gov
Historical Context of DNA Damage Response Inhibitor Discovery and Development
The development of DDR inhibitors has its roots in the observation that inhibiting DNA repair could enhance the effects of DNA-damaging cancer treatments. nmsgroup.it Early efforts focused on well-characterized DDR proteins, with the development of PARP inhibitors being a notable success story that validated the therapeutic potential of targeting DDR pathways. nih.govresearchgate.net This success has spurred the search for new inhibitors against a wider range of DDR targets. mdpi.com
The discovery of novel DDR inhibitors has been greatly accelerated by the advent of high-content screening (HCS) methodologies. nih.gov HCS combines automated microscopy with sophisticated image analysis to quantitatively measure cellular responses to a large number of compounds in a high-throughput manner. springernature.com In the context of DDR inhibitor discovery, HCS assays are often designed to measure specific biomarkers of DNA damage or repair. nih.gov One such critical biomarker is the phosphorylation of the histone variant H2AX, known as γH2AX. nih.gov Following a DNA double-strand break, H2AX is rapidly phosphorylated at the site of damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence. nih.gov The persistence of these γH2AX foci can indicate an inhibition of DNA repair. plos.orgnih.gov This quantitative and visual nature of γH2AX foci makes it an ideal readout for HCS campaigns aimed at identifying new DDR inhibitors. nih.govnih.gov
Through a high-content screening approach utilizing γH2AX foci as a biomarker, a novel small molecule inhibitor, designated DDRI-18, was identified. This screening of a small molecule library was designed to find compounds that could modulate the DNA damage response. The identification of this compound represents a successful application of HCS in discovering new chemical entities with potential therapeutic applications in oncology.
Detailed Research Findings on this compound
Subsequent characterization of this compound has provided valuable insights into its mechanism of action and its potential as a chemosensitizing agent.
Mechanism of Action
Studies have revealed that this compound functions by inhibiting the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. This was demonstrated in experiments showing a decrease in the percentage of cells able to perform NHEJ in the presence of this compound. The inhibition of NHEJ leads to a delay in the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.
Chemosensitization Effects
A key finding is that this compound can potentiate the cytotoxicity of various DNA-damaging anticancer drugs. When combined with agents such as etoposide (B1684455), camptothecin (B557342), doxorubicin (B1662922), and bleomycin (B88199), this compound significantly enhances their cell-killing effects. This synergistic effect is attributed to the inhibition of DNA repair, which prevents cancer cells from recovering from the damage induced by these chemotherapeutic agents. The resulting cell death has been shown to occur through caspase-dependent apoptosis.
The table below summarizes the key research findings on this compound:
| Feature | Description |
| Discovery Method | High-content screening of a small molecule library using γH2AX foci as a biomarker. |
| Mechanism of Action | Inhibition of the Non-Homologous End Joining (NHEJ) DNA repair pathway. |
| Cellular Effects | Delays the resolution of DNA damage-related proteins (γH2AX, ATM, BRCA1) from DNA lesions. |
| Therapeutic Potential | Acts as a chemosensitizing agent, enhancing the cytotoxicity of DNA-damaging anticancer drugs. |
| Synergistic Drug Combinations | Etoposide, camptothecin, doxorubicin, bleomycin. |
| Induced Cell Death Pathway | Caspase-dependent apoptosis. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROWVLFOWUYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-18-0 | |
| Record name | 4402-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Ddri 18 Action at the Molecular and Cellular Level
Inhibition of Non-Homologous End-Joining (NHEJ) DNA Repair Pathway by DDRI-18
A cornerstone of this compound's mechanism of action is its inhibitory effect on the non-homologous end-joining (NHEJ) DNA repair pathway. nih.govwikidata.orgfishersci.ptfishersci.camrc.ac.ukidrblab.netciteab.com This inhibition has been demonstrated through various experimental approaches, including the comet assay and in vivo DNA end-joining assays, which assess the cell's capacity to repair DNA double-strand breaks (DSBs). nih.govwikidata.org By impeding NHEJ, this compound effectively delays the resolution of DNA damage, leading to increased levels of unrepaired DNA damage and enhanced apoptotic cell death when combined with DNA-damaging agents such as etoposide (B1684455), camptothecin (B557342), doxorubicin (B1662922), and bleomycin (B88199). nih.govwikidata.orgguidetoimmunopharmacology.orgfishersci.ptharvard.edu
Specificity of this compound Towards NHEJ Mechanism
While this compound is clearly established as an NHEJ inhibitor, its precise molecular target remains to be fully elucidated. nih.govwikidata.org Research suggests that this compound may operate through a mechanism distinct from that of known DNA-PK inhibitors like NU7026, potentially inhibiting DNA-PK independent NHEJ pathways. nih.gov Although a weak DNA-intercalating activity has been hypothesized, particularly in conjunction with topoisomerase inhibitors, this aspect requires further scientific substantiation. nih.gov
Differential Effects on Other DNA Repair Pathways
The primary focus of studies on this compound highlights its specific role in inhibiting the NHEJ pathway. nih.govwikidata.org While DNA double-strand breaks are primarily repaired by two major pathways—NHEJ and homologous recombination (HRR)—this compound is characterized as an NHEJ inhibitor. guidetoimmunopharmacology.orgharvard.edu This specificity implies a differential effect, where this compound selectively targets NHEJ without extensively impacting other major DNA repair pathways such as homologous recombination, nucleotide excision repair (NER), base excision repair (BER), or mismatch repair (MMR), as detailed research on these interactions is not prominently reported for this compound. nih.govwikidata.orgguidetoimmunopharmacology.orgharvard.edu
Modulation of Key DNA Damage Response Signaling Proteins by this compound
This compound's inhibition of DNA repair is intricately linked to its modulation of key proteins involved in the broader DNA damage response (DDR) signaling network. nih.govwikidata.org
Retardation of γH2AX Foci Resolution Following DNA Damage
A hallmark effect of this compound is its ability to retard the resolution of γH2AX foci following DNA damage. nih.govwikidata.orgciteab.com γH2AX (phosphorylated histone H2AX) foci serve as critical biomarkers for DNA double-strand breaks, forming rapidly at damage sites and disappearing as repair progresses. nih.govnih.gov In the presence of this compound, the disappearance of these foci from DNA lesions is significantly delayed, indicating impaired DNA repair. For instance, in U2OS cells treated with etoposide, the percentage of remaining γH2AX foci at later time points was markedly higher with this compound treatment compared to controls. nih.gov
Table 1: Effect of this compound on γH2AX Foci Resolution in U2OS Cells 3 Hours Post-Etoposide Removal
| Treatment Condition | Initial γH2AX Immunofluorescence (Mean ± SEM) | Remaining γH2AX Immunofluorescence (Mean ± SEM) | Percentage of γH2AX Foci Remaining (Relative to Peak) |
| Without this compound | 62.5 ± 2.1 | 30.4 ± 1.8 | 48.6% nih.gov |
| With this compound | 59.3 ± 0.6 | 45.4 ± 3.5 | 76.6% nih.gov |
Impact on ATM and BRCA1 Protein Dynamics at DNA Lesions
This compound also influences the dynamics of crucial DDR signaling proteins, specifically Ataxia-Telangiectasia Mutated (ATM) and Breast Cancer Type 1 Susceptibility Protein (BRCA1). nih.govwikidata.org In cells subjected to DNA damage, this compound sustains the accumulation of ATM and BRCA1 at DNA lesion sites at later time points, suggesting a failure in the proper processing or resolution of these repair factors. nih.gov This effect on ATM and BRCA1 dynamics is similar to that observed with NU7026, a known inhibitor of DNA-PK, which also inhibits NHEJ. nih.gov In contrast, KU55933, a specific ATM kinase inhibitor, abolishes the formation of these DNA repair protein foci entirely, highlighting the distinct mechanisms of these inhibitors. nih.gov
Analysis of Other DDR-Related Protein Foci Formation (e.g., DNA-PK, p53BP1, MDC1)
While this compound's direct impact on the foci formation of proteins like p53BP1 and MDC1 has not been extensively detailed in the primary literature specifically for this compound, its effects are often discussed in the context of NHEJ inhibition. The observed sustained accumulation of γH2AX, ATM, and BRCA1 foci in the presence of this compound, similar to the effects of the DNA-PK inhibitor NU7026, suggests an interplay with DNA-PK-related processes within the NHEJ pathway. nih.gov However, it is important to note that the precise mechanism by which this compound affects DNA-PK or other DDR-related protein foci, such as p53BP1 and MDC1, remains an area requiring further direct investigation specific to this compound. nih.gov
Influence of this compound on Cellular Outcomes of DNA Damage
This compound significantly influences the cellular outcomes of DNA damage by potentiating the cytotoxicity of various DNA-damaging anticancer drugs. This chemosensitization activity has been observed across multiple human tumor cell lines, including osteosarcoma U2OS cells, HeLa, 2774, A549, SK-BR3, FRO, and SK-Hep1 nih.govnih.gov.
Induction of Caspase-Dependent Apoptosis
The synergistic effect of this compound in combination with DNA-damaging agents primarily leads to caspase-dependent apoptosis. Evidence for this mechanism includes:
Increased Phosphatidylserine (B164497) (PS) Exposure: Cells treated with etoposide in combination with this compound show increased PS exposure, a hallmark of early apoptosis, as determined by Annexin V staining nih.gov.
Enhanced Nuclear Condensation: The combination treatment leads to increased nuclear condensation, another characteristic feature of apoptotic cell death nih.gov.
PARP Cleavage: Cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, is detected only in cells treated with both etoposide and this compound, indicating caspase activation nih.gov.
Inhibition by Pan-Caspase Inhibitor: Pretreatment with the pan-caspase inhibitor z-VAD-fmk significantly inhibits cell death induced by the combination of etoposide and this compound, confirming the caspase-dependent nature of the apoptosis nih.gov.
Regulation of Cell Cycle Progression and Checkpoint Control
This compound's influence on cell cycle progression and checkpoint control appears to be indirect, primarily by impairing DNA repair rather than directly altering cell cycle arrest. Studies have demonstrated that this compound does not induce cell cycle arrest when used alone nih.gov. Furthermore, this compound does not affect the G2/M cell cycle arrest typically induced by DNA-damaging agents like etoposide nih.gov. This suggests that this compound enhances the cytotoxicity of DNA-damaging agents by impeding DNA repair processes, thereby increasing the retention of DNA lesions, rather than by directly modulating cell cycle checkpoints nih.gov.
Mechanisms of Potentiation of DNA Damage-Induced Cell Death
The potentiation of DNA damage-induced cell death by this compound is largely attributed to its inhibitory effect on the NHEJ DNA repair pathway nih.govciteab.comfishersci.co.uk. By hindering this critical repair mechanism, this compound allows DNA damage induced by chemotherapeutic agents to persist, leading to an accumulation of unrepaired lesions that ultimately trigger enhanced cell death nih.gov.
This compound has been shown to synergistically enhance the cytotoxic effects of a range of anticancer drugs that induce DNA double-strand breaks, including etoposide, camptothecin, doxorubicin, and bleomycin nih.govwikipedia.orgnih.gov. It also enhances the therapeutic effect of cisplatin (B142131) and etoposide combinations, even allowing for a decrease in the effective dose of these agents citeab.comfishersci.co.uk.
Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells nih.govnih.gov
| This compound Concentration (µM) | Etoposide LD50 (µM) at 24h (DMSO alone) | Etoposide LD50 (µM) at 24h (with this compound) | Fold Increase in Cytotoxicity (24h) | Etoposide LD50 (µM) at 48h (DMSO alone) | Etoposide LD50 (µM) at 48h (with this compound) | Fold Increase in Cytotoxicity (48h) |
| 0 | 120.60 | - | - | 14.35 | - | - |
| 2 | - | 42.69 | 2.9 | - | 3.13 | 4.6 |
| 8 | - | 18.50 | 6.5 | - | - | - |
This synergistic activity highlights this compound's potential as a chemosensitizing agent to improve the efficacy of conventional anticancer therapies nih.govwikipedia.org.
Preclinical in Vitro Efficacy and Therapeutic Applications of Ddri 18
DDRI-18 as a Chemosensitizing Agent in Neoplastic Models
The utility of this compound as a chemosensitizing agent stems from its ability to inhibit DNA repair processes, leading to an accumulation of DNA double-strand breaks when combined with DNA-damaging agents. This accumulation overwhelms the cellular damage tolerance, thereby promoting cancer cell death. researchgate.netnih.gov The potentiation of cytotoxic effects by this compound has been demonstrated across various tumor cell lines, including osteosarcoma U2OS cells and human ovarian cancer cells. nih.govnih.gov The synergistic nature of these combinations is quantified using metrics such as the Combination Index (CI) and Dose Reduction Index (DRI), where a CI value less than 0.8 indicates strong synergism, and a DRI greater than 1 suggests that the combination allows for reduced drug doses compared to single-agent treatments. aacrjournals.orgplos.orgmdpi.com
Synergistic Interactions with DNA-Damaging Chemotherapeutic Agents
This compound has been shown to significantly enhance the cytotoxic effects of several DNA-damaging anticancer drugs, including etoposide (B1684455), camptothecin (B557342), doxorubicin (B1662922), and bleomycin (B88199). sigmaaldrich.comnih.govnih.gov This enhancement is attributed to this compound's capacity to inhibit NHEJ and delay the resolution of key DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from DNA lesions. nih.govnih.gov
Preclinical studies have demonstrated a significant enhancement of etoposide's cytotoxic effect when combined with this compound in U2OS osteosarcoma cells. nih.gov The co-treatment leads to a substantial increase in cell death.
Table 1: Enhanced Cytotoxicity of Etoposide by this compound in U2OS Cells (24-hour incubation) nih.gov
| This compound Concentration (µM) | Etoposide LD₅₀ (µM) | Fold Increase in Cytotoxicity |
| 0 (DMSO alone) | 120.60 | 1.0 |
| 2 | 42.69 | 2.9 |
| 8 | 18.50 | 6.5 |
For longer incubation periods, such as 48 hours, the sensitizing effect remains pronounced. With 2 µM this compound, the cytotoxicity of etoposide increased 4.6-fold, reducing its LD₅₀ from 14.35 µM to 3.13 µM. nih.gov Furthermore, this compound has been shown to enhance the therapeutic effect of the etoposide/cisplatin (B142131) (CDDP/VP-16) combination in human ovarian cancer cells, enabling a reduction in the effective dose of the chemotherapeutic regimen. researchgate.netnih.gov Specifically, this compound treatment resulted in over a 2-fold sensitization for ES2 ovarian cancer cell lines when combined with CDDP/VP-16. nih.gov The increased cell death observed in these combinatorial studies is primarily driven by caspase-dependent apoptosis. nih.gov
This compound significantly enhanced the cytotoxicity of camptothecin in U2OS cells, with a reported P-value of 0.0017, indicating a statistically significant synergistic interaction. nih.gov Camptothecin is known for its role as a topoisomerase I inhibitor. wikipedia.orgnih.govresearchgate.net
Similar to camptothecin, this compound significantly enhanced the cytotoxic effects of doxorubicin in U2OS cells (P-value 0.0109). nih.gov Doxorubicin is a widely used chemotherapy medication for various cancer types. wikipedia.org
The combination of this compound and bleomycin also demonstrated significant synergistic cytotoxicity in U2OS cells (P-value 0.0013). nih.gov Bleomycin acts as an antineoplastic agent by inducing single and double-strand breaks in DNA. mims.comfishersci.co.uk
The synergistic effects of this compound when combined with DNA-damaging agents consistently lead to increased cell death and a reduction in cell viability across various tumor cell lines. nih.gov This potentiation of cytotoxic effects is primarily mediated through caspase-dependent apoptosis. Evidence supporting this includes increased phosphatidylserine (B164497) (PS) exposure, detected by Annexin V staining, and notable nuclear condensation in cells treated with the combination. nih.gov The inhibition of cell death by a pancaspase inhibitor further confirms the caspase-dependent nature of the induced apoptosis. nih.gov Importantly, this compound administered as a single agent had no significant impact on cell viability after 24 hours of incubation, with only a marginal decrease observed after 48 hours, highlighting its role as a sensitizer (B1316253) rather than a direct cytotoxic agent at the concentrations tested. nih.gov
Efficacy in Overcoming Drug Resistance in Cancer Cell Lines
This compound exhibits promising preclinical in vitro efficacy, particularly in sensitizing cancer cells to conventional chemotherapeutic agents by modulating DNA repair pathways.
Sensitization of Cisplatin-Resistant Ovarian Cancer Cells
This compound has demonstrated a notable ability to sensitize cisplatin (CDDP)-resistant human ovarian carcinoma cells to combined treatment with CDDP and etoposide (VP-16) uni.luuni.lusigmaaldrich.comnih.gov. Cisplatin resistance is a significant challenge in ovarian cancer treatment, often leading to inevitable recurrence uni.lusigmaaldrich.comnih.gov. This compound acts as a novel non-homologous end-joining (NHEJ) inhibitor, a crucial pathway for repairing DNA double-strand breaks (DSBs) induced by agents like CDDP and VP-16 uni.lusigmaaldrich.comnih.gov.
Pretreatment with this compound enhances the cytotoxic effect of the CDDP/VP-16 combination in ovarian cancer cells under normoxia conditions uni.lunih.gov. Studies have shown that the introduction of this compound resulted in lower IC₅₀ values for the CDDP/VP-16 combination in ES2 cell lines uni.lu. Specifically, this compound treatment led to over a 2-fold sensitization for both ES2 cell lines uni.lunih.gov. The reduction factor (Rf), an indicator of chemosensitization, was calculated as the ratio of IC₅₀ values obtained without an inhibitor to those obtained with inhibitor pretreatment, with an Rf value greater than 1 indicating chemosensitization uni.lu. The synergism of the CDDP/VP-16 action increased with rising concentrations of these drugs when this compound was introduced uni.lunih.gov. Furthermore, the introduction of NHEJ inhibitors like this compound resulted in a decrease in the Combination Index (CI) parameter, shifting the drug interaction towards synergism nih.gov.
Table 1: Sensitization Effect of this compound on Ovarian Cancer Cell Lines (CDDP/VP-16 Combination)
| Cell Line | Inhibitor | Reduction Factor (Rf) |
| ES2 | This compound | >2-fold |
Characterization of Response in Diverse Cancer Cell Lines (e.g., U2OS Osteosarcoma, Ovarian Carcinoma Cell Lines)
Beyond ovarian cancer, this compound has been characterized for its effects on other diverse cancer cell lines, including U2OS osteosarcoma cells. In U2OS cells, this compound significantly enhanced the cytotoxic effects of several anticancer DNA-damaging drugs, such as etoposide, camptothecin, doxorubicin, and bleomycin. This synergistic effect on cell death was attributed to caspase-dependent apoptosis. This compound inhibits the NHEJ DNA repair process and delays the resolution of DNA damage-related proteins like γH2AX, ATM, and BRCA1 from DNA lesions at later phases of the DDR. While this compound marginally enhanced the cytotoxicity of 5-fluorouracil (B62378) (5-FU) and cisplatin in U2OS cells, this effect was not statistically significant.
In ovarian carcinoma cell lines (PEA1 and PEA2), this compound demonstrated its ability to sensitize cells to the combined treatment of CDDP and VP-16 uni.lu. This aligns with its role as an NHEJ inhibitor, which is crucial for overcoming resistance to drugs that induce DNA double-strand breaks uni.lusigmaaldrich.comnih.gov.
Contextual Comparison with Other DNA Damage Response Inhibitors
This compound's mechanism and efficacy are better understood when compared to other inhibitors targeting the DNA damage response.
Comparative Analysis with DDRI-9 in DNA Damage Inhibition
This compound is characterized as an inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway. Its mechanism of action in inhibiting NHEJ is currently unknown uni.lusigmaaldrich.comnih.gov.
In contrast, DDRI-9 is another novel DNA damage response inhibitor that exhibits distinct characteristics. DDRI-9 has been shown to inhibit phosphorylated histone variant H2AX (γH2AX) foci formation upon DNA damage, delay DNA repair, and enhance the cytotoxicity of etoposide and ionizing radiation. It also reduces the foci formation of several DNA repair-related proteins, including ataxia-telangiectasia mutated (ATM), DNA-dependent protein kinase (DNA-PK), breast cancer type 1 susceptibility protein (BRCA1), and p53-binding protein 1, though it excludes mediator of DNA damage checkpoint protein 1 (MDC1). Furthermore, DDRI-9 uniquely blocks mitotic progression, leading to the accumulation of mitotic proteins and inducing cell death. This suggests that DDRI-9 may influence both DDR signal amplification and mitotic progression, differentiating its mechanism from this compound's primary focus on NHEJ inhibition.
Comparative Analysis with YU238259 and A12B4C3 in Sensitization Studies
This compound has been comparatively studied alongside YU238259 and A12B4C3, other DNA double-strand break repair inhibitors, for their ability to overcome cisplatin resistance in human ovarian cancer cells uni.luuni.lusigmaaldrich.comnih.gov.
YU238259 is described as a potent inhibitor of the homologous recombination repair (HRR) pathway, though its specific mechanism of action remains unknown uni.lusigmaaldrich.comnih.gov.
A12B4C3 is known as an inhibitor of the NHEJ pathway, targeting polynucleotide kinase/phosphatase (hPNKP) uni.lusigmaaldrich.comnih.gov.
This compound also inhibits the NHEJ pathway, but its precise mechanism of action is still under investigation uni.lusigmaaldrich.comnih.gov.
All three inhibitors (YU238259, A12B4C3, and this compound) have been shown to enhance the therapeutic effect of the CDDP/VP-16 treatment scheme in ovarian cancer cells, allowing for a decrease in the effective dose of these chemotherapeutic agents uni.lusigmaaldrich.comnih.gov. Pretreatment with these inhibitors before the addition of CDDP/VP-16 was crucial for their sensitizing effects uni.lunih.gov. YU238259 and this compound achieved sensitization after a 60-minute pretreatment, whereas A12B4C3 required at least 120 minutes of pretreatment, potentially due to differences in cellular uptake uni.lunih.gov.
Table 2: Comparative Sensitization Effects of DDR Inhibitors on Ovarian Cancer Cells (CDDP/VP-16 Combination)
| Inhibitor | Mechanism/Target | Pretreatment Time (min) | Sensitization Effect (Rf) in ES2 Cells | Sensitization Effect (Rf) in PEA1 Cells | Sensitization Effect (Rf) in PEA2 Cells |
| YU238259 | HRR inhibitor | 60 | 1.09 (CDDP-resistant) uni.lu | 1.15 (CDDP-sensitive) uni.lu | Not specified for PEA2 |
| A12B4C3 | NHEJ (hPNKP) | 120 | Not specified for ES2 | 1.74 uni.lu | 2.13 uni.lu |
| This compound | NHEJ inhibitor | 60 | >2-fold uni.lunih.gov | Not specified for PEA1 | Not specified for PEA2 |
Note: Specific Rf values for this compound on PEA1 and PEA2 were not explicitly detailed in the provided snippets, only a general "over 2-fold sensitization for both ES2 cell lines" uni.lunih.gov. Similarly, YU238259 Rf values for PEA1 and PEA2 were not fully detailed in the provided snippets.
Advanced Methodologies for Investigating Ddri 18 Biological Activity
Cell-Based Assays for DNA Damage Response Assessment
Cell-based assays are crucial for understanding how DDRI-18 influences the intricate network of proteins and pathways involved in recognizing and repairing DNA damage.
High-content screening (HCS) coupled with γH2AX foci quantitation is a powerful technique employed to assess the induction and resolution of DNA double-strand breaks (DSBs). Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early and widespread marker of DSBs. fishersci.cafishersci.ca By visualizing and quantifying these nuclear foci, researchers can evaluate the kinetics of DNA damage repair.
In studies involving this compound, osteosarcoma U2OS cells were treated with etoposide (B1684455) to induce DDR, and γH2AX foci were visualized by immunofluorescence and quantified using an IN Cell Analyzer. fishersci.cafishersci.ca this compound was shown to significantly delay the resolution of γH2AX foci. For instance, at 3 hours post-etoposide removal, 48.6% of γH2AX foci typically remained relative to the peak level in control cells. However, in the presence of this compound, a notable 76.6% of γH2AX foci persisted, demonstrating this compound's inhibitory effect on DNA repair kinetics in a dose-dependent manner. fishersci.ca
Table 1: Effect of this compound on γH2AX Foci Resolution in U2OS Cells
| Treatment (3 hours post-etoposide removal) | Percentage of γH2AX Foci Remaining (relative to peak) |
| Etoposide alone | 48.6% fishersci.ca |
| Etoposide + this compound | 76.6% fishersci.ca |
Immunofluorescence microscopy is utilized to examine the subcellular localization and dynamics of key DNA damage response proteins. This method allows for the visualization of protein recruitment to DNA damage sites, formation of nuclear foci, and their subsequent resolution. fishersci.cafishersci.ca
Research on this compound has demonstrated its ability to delay the resolution of several critical DNA damage-related proteins from DNA lesions. Specifically, this compound was observed to impact the dynamics of γH2AX, Ataxia-Telangiectasia Mutated (ATM), and Breast Cancer type 1 susceptibility protein (BRCA1) at later phases of the DDR. fishersci.cafishersci.ca These observations, made through immunofluorescence and quantified using high-content analysis, suggest that this compound interferes with the proper processing and removal of these DDR signaling molecules from damaged DNA, thereby prolonging the DNA damage signal. fishersci.cafishersci.ca
To directly quantify the cellular DNA repair capacity, techniques such as the comet assay and in vivo DNA end-joining assays are employed. The comet assay (single-cell gel electrophoresis) measures DNA strand breaks and alkali-labile sites in individual cells, providing a direct measure of DNA damage and repair. fishersci.cafishersci.ca The in vivo DNA end-joining assay specifically assesses the efficiency of the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. fishersci.cafishersci.ca
Studies have confirmed that this compound significantly inhibits the non-homologous end-joining (NHEJ) DNA repair process. fishersci.cafishersci.cawikipedia.orgwikipedia.orgwikidata.orgwikipedia.orgmims.comguidetopharmacology.org This inhibition, assessed through comet assays and in vivo DNA end-joining assays, underscores this compound's role in impairing the cell's ability to effectively repair DNA double-strand breaks, thereby contributing to its chemosensitizing effects. fishersci.cafishersci.ca
Cellular Viability and Apoptosis Assays in this compound Research
Beyond assessing DNA damage and repair, it is critical to evaluate the downstream effects of this compound on cellular survival and death pathways.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation. The assay relies on the reduction of MTT by metabolically active cells to form an insoluble purple formazan (B1609692) product. fishersci.cafishersci.ca
Research utilizing the MTT assay has demonstrated that this compound significantly enhances the cytotoxic effects of various anticancer DNA-damaging drugs, including etoposide, camptothecin (B557342), doxorubicin (B1662922), and bleomycin (B88199). fishersci.cafishersci.ca For instance, when U2OS cells were pretreated with this compound and then exposed to etoposide, a marked increase in cell death was observed at both 24 and 48 hours compared to etoposide treatment alone. fishersci.ca This synergistic effect highlights this compound's potential to improve the efficacy of conventional chemotherapy agents. fishersci.cafishersci.ca
Table 2: this compound Potentiation of Etoposide-Induced Cell Death in U2OS Cells (MTT Assay)
| Treatment (24h Incubation) | Cell Viability (Relative to Control) |
| Etoposide alone | Decreased viability fishersci.ca |
| Etoposide + this compound | Further decreased viability fishersci.ca |
| (Specific numerical data for viability reduction is implied but not explicitly provided in the source beyond "increased cell death") |
Annexin V staining combined with flow cytometry is a standard method for detecting apoptotic cell death. Annexin V binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Concurrent staining with a propidium (B1200493) iodide (PI) or similar dye allows differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. fishersci.cafishersci.ca
Studies on this compound have confirmed that the synergistic cell death observed when combined with DNA-damaging agents is primarily due to caspase-dependent apoptosis. fishersci.cafishersci.ca This was evidenced by increased phosphatidylserine exposure, as detected by positive Annexin V staining, and further supported by increased nuclear condensation and cleavage of Poly (ADP-ribose) polymerase (PARP), which are characteristic hallmarks of apoptosis. fishersci.ca Inhibition of this cell death by a pancaspase inhibitor (z-VAD-fmk) further confirmed its caspase-dependent nature. fishersci.ca These findings underscore that this compound's chemosensitizing activity leads to programmed cell death in cancer cells. fishersci.cafishersci.ca
Caspase-3/7 Activity Assays for Effector Apoptosis Quantification
The synergistic effect of this compound when combined with conventional anticancer drugs on cell death has been attributed to caspase-dependent apoptosis nih.govmims.com. Research has utilized caspase-3/7 activity assays to quantify this effector apoptosis. A common methodology involves the Apo-ONE® homogeneous caspase-3/7 assay, which detects the active forms of caspases 3 and 7, key effector caspases in the apoptotic pathway tocris.comfishersci.ca.
In experimental setups, cells are typically pre-exposed to this compound, for instance, at a concentration of 10 µM, before subsequent treatment with DNA-damaging agents like cisplatin (B142131) (CDDP) and etoposide (VP-16) tocris.comfishersci.ca. The assay relies on a profluorescent caspase-3/7 substrate, rhodamine 110 bis-(N-CBZ-l-aspartyl-l-glutamyl-l-valyl-aspartic acid amide) (Z-DEVD-R110). Upon cleavage by active caspase-3/7 enzymes, this substrate becomes fluorescent, and the intensity of the fluorescent product directly correlates with the level of active caspase-3/7 in the sample tocris.comfishersci.ca. To confirm that the observed cell death is indeed mediated by apoptosis, a pan-caspase inhibitor such as carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone (Z-VAD-FMK) can be included in the experimental scheme tocris.comfishersci.ca. Studies have shown that this compound significantly increases the activity of caspases 3 and 7, particularly when used in combination with CDDP/VP-16, leading to an increased apoptotic fraction in cancer cells tocris.com.
Table 1: Conceptual Data for Caspase-3/7 Activity in Response to this compound and Chemotherapeutic Agents
| Treatment Group | Caspase-3/7 Activity (% of Untreated Control) | Apoptotic Fraction (%) |
| Untreated Control | 100 | Baseline |
| This compound (10 µM) | Increased | Increased |
| CDDP/VP-16 | Increased | Increased |
| This compound + CDDP/VP-16 | Significantly Increased | Significantly Increased |
| This compound + CDDP/VP-16 + Z-VAD-FMK | Reduced (towards control) | Reduced (towards control) |
Note: This table presents conceptual data based on reported findings, illustrating the typical presentation of such results in research. Actual numerical values would vary depending on cell line, specific drug concentrations, and experimental conditions.
Cell Cycle Progression Analysis
This compound has been observed to modulate cell cycle distribution, contributing to its chemosensitizing effects tocris.com. The DNA damage response network typically activates cell cycle checkpoints to allow for DNA repair before cell division proceeds nih.gov. By inhibiting DNA repair processes like NHEJ, this compound can disrupt this coordinated response, leading to altered cell cycle progression and ultimately enhancing cell death in the presence of DNA-damaging agents nih.govtocris.com.
Flow Cytometric Analysis of DNA Content and Cell Cycle Distribution
Flow cytometry is a robust and widely used methodology for analyzing cell cycle progression by quantifying cellular DNA content tocris.comnih.govnih.gov. This technique allows researchers to estimate the percentage of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (DNA synthesis phase, intermediate DNA content), and G2/M (tetraploid DNA content, preparing for or undergoing mitosis) nih.gov.
For analysis, cells are typically fixed, often with 96% ethanol, and then stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI) in the presence of RNase tocris.comnih.gov. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA present in each cell nih.gov. Samples are then analyzed using a flow cytometer, such as an LSRII flow cytometer tocris.com. The data generated are presented as histograms of cell count versus linear fluorescence intensity, where distinct peaks correspond to cells in G0/G1 and G2/M phases, with the S-phase cells appearing as a distribution between these peaks nih.gov. By analyzing these histograms, the percentages of cells in each cell cycle phase can be determined tocris.comnih.gov. Positive controls, such as nocodazole (B1683961) (which induces G2/M arrest), and negative controls (untreated cells) are essential for validating the assay tocris.com. This compound has been shown to affect the distribution of the cell cycle, indicating its influence on cellular proliferation and DNA repair mechanisms tocris.com.
Computational and In Silico Approaches in DDR Inhibitor Research
Computational and in silico methodologies play an increasingly vital role in modern drug discovery, including the identification and optimization of DNA Damage Response (DDR) inhibitors. These approaches leverage computational power to simulate molecular interactions, predict compound properties, and design novel chemical entities, thereby accelerating the drug development pipeline sigmaaldrich.com.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity fishersci.ca. In the context of DDR inhibitor research, QSAR models can be developed by analyzing a dataset of compounds with known DDR inhibitory activity (e.g., IC50 values) and their corresponding molecular descriptors ebi.ac.uk. These models can then predict the activity of new, untested compounds, guiding the synthesis of novel DDR inhibitors with improved potency and selectivity ebi.ac.uk. For instance, a 3D QSAR study has been suggested as a key approach for synthesizing new structurally modified DDR inhibitors with higher selectivity and potency, particularly for DDR1/2 inhibitors ebi.ac.uk. While specific QSAR studies for this compound are not explicitly detailed in the provided literature, the application of such methodologies is standard for optimizing compounds within the broader DDR inhibitor class.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are fundamental in silico techniques used to predict how a small molecule (ligand) binds to a protein target (receptor) nih.govciteab.com. This involves predicting the preferred orientation of the ligand within the binding site and estimating the binding affinity nih.govciteab.com. In DDR inhibitor research, where the precise target of compounds like this compound may not be fully elucidated, molecular docking can be instrumental in identifying potential binding sites and understanding the molecular interactions that underpin their inhibitory activity nih.govmims.comnih.gov.
Docking simulations can predict the binding mode (pose) of a ligand, providing insights that can be used to design more potent and selective analogs citeab.com. Advanced docking approaches, such as induced fit docking (where both ligand and receptor are flexible) and ensemble docking (using multiple protein conformations), can provide more accurate predictions by accounting for molecular flexibility citeab.com. While specific docking studies for this compound were not identified in the provided search results, these methods are routinely applied in the discovery and optimization of DDR inhibitors by predicting protein-ligand interactions and optimizing molecular structures sigmaaldrich.com.
Lead Optimization Strategies Leveraging Generative AI and In Silico Synthesis
Lead optimization is a critical phase in drug discovery focused on refining existing lead compounds to enhance their efficacy, selectivity, pharmacokinetic properties, and safety profiles hznu.edu.cnnih.gov. Generative Artificial Intelligence (AI) and in silico synthesis are revolutionizing this process by enabling the de novo design and structural modification of molecules with desired properties sigmaaldrich.comhznu.edu.cnnih.gov.
Structure Activity Relationships Sar and Derivative Design of Ddri 18 Analogs
Identification of Key Structural Motifs for DDRI-18 Activity
This compound, with the chemical name 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline, possesses a symmetrical structure characterized by a central bibenzimidazole core linked to two aniline (B41778) rings. This architecture provides several key structural motifs that are likely crucial for its biological activity as an inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway.
The bibenzimidazole core is a critical pharmacophore. Benzimidazole (B57391) moieties are prevalent in many biologically active compounds, often interacting with biological targets through hydrogen bonding and π-π stacking interactions. The planarity and aromatic nature of the bibenzimidazole system may facilitate its insertion into specific binding pockets of target proteins or its interaction with DNA. The nitrogen atoms within the imidazole (B134444) rings can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in a target protein.
The aniline rings , positioned at the 2 and 2' positions of the bibenzimidazole core, represent another key motif. The amino groups on these rings can also participate in hydrogen bonding. Furthermore, the phenyl rings themselves can engage in hydrophobic and π-π interactions. The position of the amino group on the phenyl ring (meta in the case of this compound) is likely important for orienting the molecule within its binding site.
A summary of the key structural motifs of this compound is presented in Table 1.
Table 1: Key Structural Motifs of this compound and Their Potential Roles
| Structural Motif | Potential Role in Biological Activity |
|---|---|
| Bibenzimidazole Core | Primary pharmacophore, involved in hydrogen bonding and π-π stacking interactions. |
| Imidazole Nitrogens | Act as hydrogen bond donors and acceptors. |
| Aniline Rings | Participate in hydrophobic and π-π interactions. |
| Amino Groups | Function as hydrogen bond donors. |
Strategies for Chemical Modification and Derivative Synthesis
Based on the identified key structural motifs, several strategies can be employed for the chemical modification and synthesis of this compound derivatives to explore the SAR and potentially enhance its potency and selectivity.
Modification of the Aniline Rings: Systematic modifications of the aniline rings could provide valuable SAR insights. This includes:
Varying the position of the amino group: Moving the amino group from the meta-position to the ortho- or para-positions would reveal the spatial requirements for interaction.
Introducing substituents on the aniline ring: The addition of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and pharmacokinetic properties.
Replacing the aniline ring: Substitution with other aromatic or heteroaromatic rings could explore different binding interactions.
Modification of the Bibenzimidazole Core: The central bibenzimidazole core can also be a target for modification:
Substitution on the benzene (B151609) rings of the benzimidazole: Introducing substituents on these rings could modulate the electronic landscape and steric profile of the core structure.
Alteration of the linkage between the benzimidazole units: While this compound has a direct link, introducing flexible linkers (e.g., methylene, ethylene) or rigid spacers could alter the relative orientation of the two benzimidazole moieties.
General Synthetic Approaches: The synthesis of this compound analogs would likely follow established methods for the formation of benzimidazoles. A common approach involves the condensation of an o-phenylenediamine (B120857) derivative with a dicarboxylic acid or its equivalent. For this compound analogs, this could involve reacting substituted o-phenylenediamines with a biphenyldicarboxylic acid derivative. Subsequent modifications of the resulting bibenzimidazole core or the aniline rings could be achieved through standard functional group transformations.
Assessment of Modified this compound Analogs for Enhanced Potency and Selectivity
Once synthesized, the novel this compound analogs would need to be rigorously assessed for their biological activity. The primary goal would be to identify derivatives with enhanced potency against the NHEJ pathway and improved selectivity over other cellular targets to minimize off-target effects.
A hypothetical screening cascade for newly synthesized this compound analogs is outlined in Table 2.
Table 2: Hypothetical Screening Cascade for this compound Analogs
| Assay Type | Purpose | Example Endpoint |
|---|---|---|
| Primary Screening | ||
| In vitro NHEJ Assay | To assess direct inhibition of the non-homologous end-joining pathway. | IC₅₀ value for inhibition of DNA ligation. |
| Secondary Screening | ||
| Cell-based DNA Repair Assays | To confirm activity in a cellular context. | Quantification of γH2AX foci persistence. |
| Cytotoxicity Assays | To determine the cytotoxic potential of the compounds. | GI₅₀ values in various cancer cell lines. |
| Selectivity Profiling | ||
| Kinase Panel Screening | To evaluate off-target effects against a panel of kinases. | Inhibition constants (Ki) for various kinases. |
The data generated from these assays would be crucial for building a comprehensive SAR model for this compound. For instance, a table of hypothetical activity data for a series of analogs could reveal important trends (Table 3).
Table 3: Hypothetical SAR Data for this compound Analogs with Modifications on the Aniline Ring
| Compound | R1 (Position) | R2 (Position) | NHEJ Inhibition (IC₅₀, µM) | Cytotoxicity (GI₅₀, µM) |
|---|---|---|---|---|
| This compound | 3-NH₂ | H | 1.5 | 5.2 |
| Analog 1 | 4-NH₂ | H | 5.8 | 12.1 |
| Analog 2 | 2-NH₂ | H | 10.2 | 25.6 |
| Analog 3 | 3-NH₂ | 4-Cl | 0.8 | 3.5 |
This data is purely hypothetical and for illustrative purposes only.
From such hypothetical data, one might infer that the meta-position for the amino group is optimal for activity and that the addition of a small electron-withdrawing group like chlorine at the 4-position of the aniline ring enhances potency.
Computational Approaches to Guide this compound Derivative Design
Computational chemistry and molecular modeling can play a pivotal role in accelerating the design and optimization of this compound analogs. These in silico methods can help prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
Starting with the known structure of this compound, computational tools can be used to generate a virtual library of derivatives. This process, known as in silico derivatization, involves systematically modifying the core scaffold with a wide range of chemical substituents. These virtual compounds can then be docked into a homology model or a crystal structure of a key protein in the NHEJ pathway (e.g., DNA-PKcs, Ligase IV) if available. The docking scores and predicted binding modes can be used to prioritize which analogs to synthesize and test experimentally.
In addition to predicting binding affinity, computational models can be used to estimate various physicochemical and pharmacokinetic properties of the designed analogs. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for the successful development of a drug candidate. Properties such as solubility, lipophilicity (logP), membrane permeability, and potential for metabolic liabilities can be predicted using various software packages and online tools. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, focusing synthetic efforts on the most promising candidates.
A summary of key predicted molecular properties for a hypothetical set of optimized this compound analogs is presented in Table 4.
Table 4: Predicted Molecular Properties for Hypothetical Optimized this compound Analogs
| Analog ID | Predicted logP | Predicted Aqueous Solubility (mg/mL) | Predicted Number of Hydrogen Bond Donors | Predicted Number of Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound-Opt1 | 3.2 | 0.05 | 4 | 4 |
| This compound-Opt2 | 2.8 | 0.12 | 5 | 5 |
This data is purely hypothetical and for illustrative purposes only.
By integrating these computational predictions with experimental data, a more efficient and rational approach to the design of potent and selective this compound analogs can be achieved.
Future Research Directions and Translational Perspectives for Ddri 18
Identification of the Direct Molecular Target of DDRI-18
A critical gap in the current understanding of this compound is the precise identification of its direct molecular target nih.govnih.govnih.gov. While it is known to inhibit the NHEJ DNA repair pathway and impact the dynamics of several DDR proteins, including γH2AX, ATM, and BRCA1, these effects are likely downstream consequences rather than direct interactions with a primary target nih.govnih.gov. Elucidating the direct molecular target is paramount for several reasons:
Mechanism Elucidation: Pinpointing the target will provide a clearer understanding of how this compound exerts its inhibitory effects on NHEJ and modulates the broader DDR network.
Rational Drug Design: Knowledge of the target structure and binding interactions can facilitate the rational design of more potent, selective, and pharmacologically optimized this compound analogs with improved therapeutic indices.
Resistance Mechanisms: Identifying the target can help predict and understand potential resistance mechanisms that might emerge during therapeutic use.
Future research should employ advanced chemical biology and proteomic approaches, such as affinity purification coupled with mass spectrometry, thermal proteome profiling, or drug-target deconvolution screens, to identify proteins that directly interact with this compound. Structure-activity relationship (SAR) studies, guided by the compound's symmetric nature and its benzimidazole (B57391) and aniline (B41778) rings, could also provide insights into critical binding motifs nih.gov.
Exploration of this compound in Novel In Vitro Disease Models
Current research on this compound has primarily utilized osteosarcoma U2OS cells and human ovarian cancer cell lines (both cisplatin-sensitive and resistant) nih.govnih.govnih.govdntb.gov.uamdpi.com. To broaden its translational scope, it is essential to explore this compound's efficacy and mechanistic effects in a wider array of in vitro disease models.
Diverse Cancer Types: Investigating this compound in other cancer types characterized by high DNA damage burden or specific DDR deficiencies (e.g., cancers with mutations in BRCA1/2, ATM, or other homologous recombination repair (HRR) genes, glioblastoma, pancreatic cancer, or specific subtypes of lung cancer) could reveal new therapeutic opportunities researchgate.netfrontiersin.org.
Physiologically Relevant Models: Moving beyond conventional 2D cell cultures, future studies should incorporate more physiologically relevant in vitro models. These include 3D spheroid cultures, organoids, and patient-derived cell lines, which better recapitulate the cellular heterogeneity, cell-cell interactions, and microenvironmental cues of solid tumors. Such models can provide more accurate predictions of in vivo efficacy and identify potential limitations, such as the observed decrease in this compound's sensitizing effect under hypoxic conditions in ovarian cancer cells nih.govdntb.gov.ua.
Non-Cancerous Disease Models: While primarily studied in cancer, the role of NHEJ in other diseases involving DNA damage accumulation or repair dysregulation (e.g., certain neurodegenerative disorders or fibrotic conditions) could also be explored, albeit with careful consideration of its chemosensitizing properties.
Advanced Mechanistic Studies on this compound's Impact on DNA Repair Signaling Networks
While this compound is known to inhibit NHEJ and delay the resolution of γH2AX, ATM, and BRCA1 foci, a comprehensive understanding of its broader impact on the intricate DNA repair signaling network is warranted nih.govnih.gov.
Interplay with Other DDR Pathways: Further research should investigate how this compound's inhibition of NHEJ might influence or be compensated by other DNA repair pathways, such as homologous recombination (HRR), nucleotide excision repair (NER), or base excision repair (BER) mdpi.comfrontiersin.org. Understanding these interplays is crucial for predicting potential resistance mechanisms and designing effective combination strategies.
Detailed Signaling Cascade Analysis: Advanced studies should map the precise signaling cascades affected by this compound, including its influence on upstream kinases (e.g., DNA-PK, ATR, CHK1) and downstream effectors of the DDR. It has been noted that this compound reduces foci formation of ATM, DNA-PK, BRCA1, and p53-binding protein 1, but not MDC1, suggesting specific modulation within the DDR pathway oncotarget.com.
Cell Cycle Regulation and Apoptosis: While this compound induces caspase-dependent apoptosis, a deeper dive into the specific apoptotic pathways and cell cycle checkpoints modulated by this compound is necessary nih.govnih.gov. For instance, investigating its effects on mitotic progression, as seen with other DDR inhibitors, could reveal additional therapeutic vulnerabilities oncotarget.com.
Epigenetic Modifications: Exploring whether this compound indirectly influences epigenetic modifications related to DNA repair or chromatin accessibility could uncover novel mechanisms of action.
Potential for Combination Therapies Involving this compound Beyond Classical Chemotherapy
This compound has demonstrated significant chemosensitization with classical DNA-damaging agents like etoposide (B1684455), camptothecin (B557342), doxorubicin (B1662922), bleomycin (B88199), and cisplatin (B142131)/VP-16 nih.govnih.govnih.govdntb.gov.ua. Future research should explore its potential in combination with other emerging therapeutic modalities.
Table 1: Synergistic Effects of this compound with Classical DNA-Damaging Agents
| DNA-Damaging Agent(s) | Observed Effect with this compound | Mechanism of Synergy | Relevant Cell Lines | Source |
| Etoposide | Enhanced cytotoxicity, delayed γH2AX foci resolution, increased caspase-dependent apoptosis | Inhibition of NHEJ, retardation of DDR signaling pathway loss | Osteosarcoma U2OS cells | nih.govnih.gov |
| Camptothecin | Enhanced cytotoxicity, increased caspase-dependent apoptosis | Inhibition of NHEJ, retardation of DDR signaling pathway loss | Osteosarcoma U2OS cells | nih.govnih.gov |
| Doxorubicin | Enhanced cytotoxicity, increased caspase-dependent apoptosis | Inhibition of NHEJ, retardation of DDR signaling pathway loss | Osteosarcoma U2OS cells | nih.govnih.gov |
| Bleomycin | Enhanced cytotoxicity, increased caspase-dependent apoptosis | Inhibition of NHEJ, retardation of DDR signaling pathway loss | Osteosarcoma U2OS cells | nih.govnih.gov |
| Cisplatin/VP-16 | Overcomes cisplatin resistance, enhanced cytotoxic effect, increased DNA damage and γH2AX accumulation, increased apoptotic fraction | Inhibition of NHEJ | Human ovarian cancer cells (cisplatin-sensitive and resistant) | nih.govdntb.gov.uamdpi.com |
Beyond these conventional combinations, the following avenues should be explored:
Other DNA Damage Response Inhibitors (DDRi): Given the interconnectedness of DDR pathways, combining this compound with inhibitors targeting other DDR components (e.g., PARP inhibitors (PARPi), ATR inhibitors (ATRi), CHK1 inhibitors, or DNA-PK inhibitors) could lead to synthetic lethality or more profound DNA damage accumulation, especially in tumors with existing DDR defects researchgate.netfrontiersin.orgnih.govoaepublish.comemdgroup.com. This approach could potentially overcome resistance to single-agent DDRi therapies.
Immunotherapy (Immune Checkpoint Blockade - ICB): The interplay between DNA damage and the immune system is a rapidly expanding field. DNA damage accumulation, particularly double-strand breaks, can activate innate immune responses through pathways like cGAS-STING, leading to the release of pro-inflammatory cytokines and enhanced anti-tumor immunity nih.govoaepublish.comtmc.edumdpi.com. Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1, anti-CTLA-4) could potentially convert "cold" tumors into "hot" tumors, thereby improving immunotherapy efficacy.
Radiotherapy: As NHEJ is a primary pathway for repairing double-strand breaks induced by ionizing radiation, this compound's NHEJ inhibitory activity makes it a strong candidate for combination with radiotherapy sigmaaldrich.comscientificlabs.comoncotarget.com. This combination could sensitize tumor cells to radiation, leading to enhanced tumor cell death and potentially allowing for lower radiation doses, thus reducing side effects.
Development of Predictive Biomarkers for this compound Response
The identification of reliable predictive biomarkers is essential for guiding patient selection and optimizing treatment strategies for this compound. While initial screening used γH2AX foci as a biomarker, more robust and clinically applicable biomarkers are needed nih.govnih.govoncotarget.com.
Baseline DDR Deficiencies: Assessing the mutational status or expression levels of key NHEJ pathway components or other DDR genes (e.g., BRCA1/2, ATM, TP53, ARID1A) in patient tumors could predict sensitivity to this compound, especially in combination therapies researchgate.netfrontiersin.orgnih.govmdpi.com. Tumors with existing deficiencies in DNA repair might be more susceptible to this compound-induced synthetic lethality.
Pharmacodynamic Biomarkers: Monitoring the persistence of DNA damage markers, such as γH2AX foci, or the modulation of specific DDR signaling proteins (e.g., ATM, BRCA1) in tumor biopsies or surrogate tissues after this compound administration could serve as pharmacodynamic biomarkers of drug activity nih.govnih.gov.
Apoptotic Markers: Measuring the induction of apoptosis (e.g., caspase activation, Annexin V positivity) in tumor cells could indicate treatment response nih.govnih.gov.
Immune-Related Biomarkers: If this compound is combined with immunotherapy, biomarkers related to immune activation, such as the expression of cGAS-STING pathway components (e.g., STING, CXCL10 mRNA levels in peripheral blood mononuclear cells (PBMCs)), or immune cell infiltration patterns, could be predictive of combination therapy efficacy mdpi.com.
By addressing these future research directions, the full therapeutic potential of this compound as a DNA damage response inhibitor and chemosensitizing agent can be realized, paving the way for its eventual translation into improved cancer treatment strategies.
Q & A
Q. What is the primary mechanism of DDRI-18 in inhibiting DNA damage repair pathways?
this compound selectively inhibits nonhomologous end-joining (NHEJ), a key DNA repair pathway for double-strand breaks (DSBs) induced by ionizing radiation or chemotherapeutics. Experimental validation involves comparing repair kinetics in cell lines treated with this compound versus controls (e.g., DMSO) using γ-H2AX foci quantification or comet assays. For example, this compound-treated cells showed 70% residual DNA damage compared to 25% in DMSO-treated controls, confirming impaired repair .
Q. How should experimental models be optimized to study this compound’s effects?
Use cell lines with intact NHEJ pathways (e.g., HCT116 or HeLa) and validate repair inhibition via GFP-based reporter assays (e.g., linear vs. circular GFP expression). In one study, this compound reduced linear GFP expression to 25.4%, indicating NHEJ suppression . Include radiation or DNA-damaging agents (e.g., etoposide) to amplify this compound’s effects. Dose-response curves (0.1–10 µM) and time-course analyses (6–24 hours post-treatment) are critical to establish optimal conditions .
Q. How can researchers validate this compound’s specificity for NHEJ over homologous recombination (HR)?
Perform co-treatment experiments with HR-specific inhibitors (e.g., PARP inhibitors) and measure survival via clonogenic assays. If this compound synergizes with PARP inhibitors, it suggests distinct mechanisms. Alternatively, use HR-proficient vs. HR-deficient cell lines (e.g., BRCA1-mutated) to isolate pathway-specific effects .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictory data on this compound’s efficacy across cell types?
Contradictions may arise due to variations in NHEJ pathway activity or off-target effects. To address this:
Q. How can this compound be integrated with other DNA-damaging therapies to enhance tumor cell sensitization?
Design combinatorial studies with topoisomerase inhibitors (e.g., camptothecin) or radiation. Key considerations:
- Sequencing : Pre-treatment with this compound (1–2 hours prior to DNA damage) maximizes repair inhibition.
- Dose escalation : Avoid overlapping toxicities by titrating this compound (e.g., 0.5–2 µM) with sublethal doses of etoposide .
- Mechanistic synergy : Assess via Western blotting for apoptosis markers (e.g., cleaved caspase-3) and DNA damage persistence .
Q. What methodologies are effective for analyzing this compound’s impact on gene expression profiles in repair-deficient models?
Use RNA-seq or qPCR arrays focused on DNA repair genes (e.g., XRCC4, DNA-PKcs). In this compound-treated cells, expect downregulation of NHEJ-associated transcripts. Normalize data to housekeeping genes and validate with siRNA knockdowns .
Methodological and Ethical Considerations
Q. How should researchers address data reproducibility challenges in this compound studies?
- Replicate experiments : Perform triplicate runs across independent labs.
- Document protocols : Detail buffer conditions, cell passage numbers, and instrument calibration.
- Share raw data : Deposit flow cytometry or microscopy datasets in repositories like Zenodo or Figshare .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
Q. How can GDPR compliance be ensured when using human cell lines in this compound research?
- Anonymize data : Remove identifiers from genomic or proteomic datasets.
- Secure storage : Encrypt files and restrict access to authorized personnel.
- Document consent : For patient-derived samples, confirm ethical approval and consent forms .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
